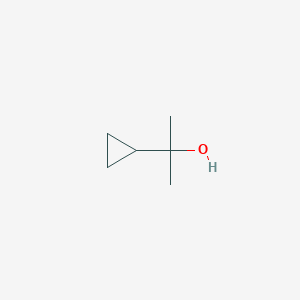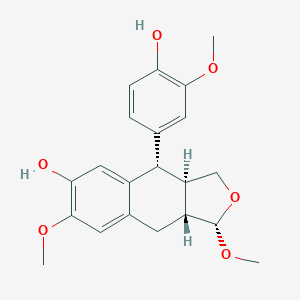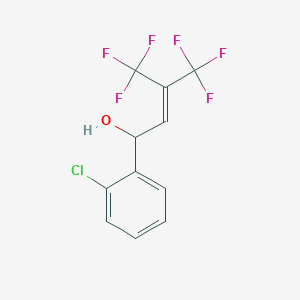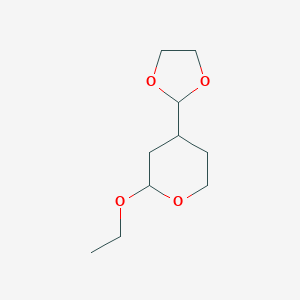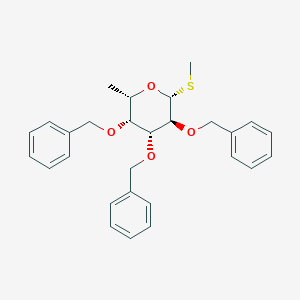
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as ONO-1301 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is not fully understood. However, it has been found to act as an agonist of the peroxisome proliferator-activated receptor (PPAR) gamma. This receptor is involved in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose and lipid metabolism, reduce inflammation, and improve insulin sensitivity. The compound has also been found to have neuroprotective effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- in lab experiments is its ability to regulate glucose and lipid metabolism. This makes it a useful tool for studying the mechanisms underlying metabolic diseases such as diabetes and obesity. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- involves several steps. The first step is the synthesis of 2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-ol, which is then reacted with butanoic acid chloride to form the final product. This synthesis method has been optimized and has been found to be reliable for the production of high-quality Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has been used extensively in scientific research. It has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
Propiedades
Número CAS |
103876-50-2 |
|---|---|
Fórmula molecular |
C14H12N4O5 |
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxybutanoic acid |
InChI |
InChI=1S/C14H12N4O5/c19-12(20)2-1-5-22-9-3-4-11-8(6-9)7-10(14(21)23-11)13-15-17-18-16-13/h3-4,6-7H,1-2,5H2,(H,19,20)(H,15,16,17,18) |
Clave InChI |
RGIJGAGHEILQIE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3 |
SMILES canónico |
C1=CC2=C(C=C1OCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3 |
Otros números CAS |
103876-50-2 |
Sinónimos |
4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxybutanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



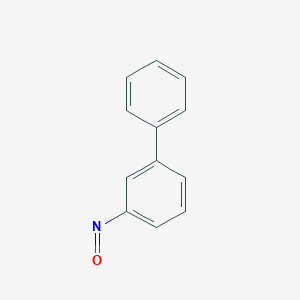
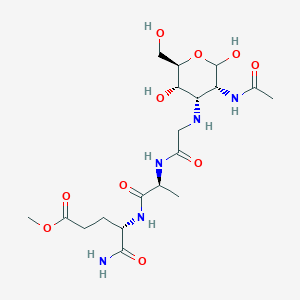
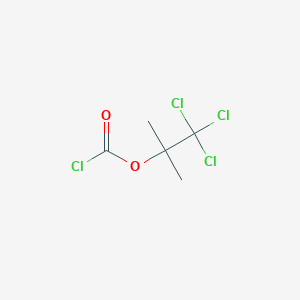
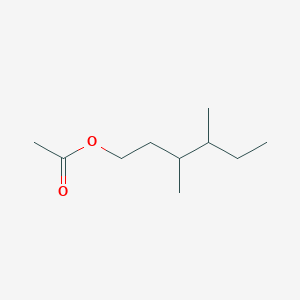


![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)

